N-ethyl-2-(3-fluorophenyl)acetamide
Description
N-ethyl-2-(3-fluorophenyl)acetamide is an acetamide derivative characterized by an ethyl group attached to the nitrogen atom and a 3-fluorophenyl substituent at the α-carbon of the acetamide backbone.
Properties
IUPAC Name |
N-ethyl-2-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-2-12-10(13)7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZMJMPODUEXIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural analogs of N-ethyl-2-(3-fluorophenyl)acetamide vary in substituents on the phenyl ring, nitrogen substituents, and additional functional groups. Below is a detailed comparison based on structural features, physicochemical properties, and biological activities.
Substituent Variations on the Phenyl Ring
Fluorophenyl Derivatives
- N-(3,3-dimethylbutan-2-yl)-2-(2-fluorophenyl)acetamide (): The fluorine atom is at the phenyl ring’s 2-position instead of 3. The bulky 3,3-dimethylbutan-2-yl group on nitrogen may reduce solubility compared to the ethyl group in the original compound. No biological data reported, but steric effects could hinder receptor interactions .
- (E)-N-(2-(3-fluorostyryl)phenyl)acetamide (): Features a styryl group (C=C) conjugated to the phenyl ring, introducing rigidity.
Methoxyphenyl Derivatives
Nitrogen Substituent Variations
2-(3-fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide (Compound 63, ) :
- Replaces the ethyl group with a thiadiazole-sulfanyl group.
- Demonstrated cytotoxicity against MCF-7 breast cancer cells (IC₅₀ ≈ 12 µM), attributed to the thiadiazole’s ability to disrupt cell cycle progression .
- Higher polarity compared to the ethyl-substituted original compound may improve aqueous solubility.
- N-ethyl-2-(4-methoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide (): Dual substitution on nitrogen (ethyl and thiadiazolyl groups) creates steric hindrance. Molecular weight: 353.44 g/mol vs.
Hybrid Structures with Heterocycles
- Chloro and fluoro substituents increase lipophilicity, favoring blood-brain barrier penetration .
Table 1: Key Comparisons of this compound and Analogs
Physicochemical Trends
- Lipophilicity : Ethyl and fluorophenyl groups in the original compound balance lipophilicity, whereas thiadiazole or benzothiazole derivatives (e.g., ) exhibit higher polarity or molecular weight.
- Solubility : Sulfanyl and heterocyclic groups (e.g., thiadiazole in ) may improve water solubility compared to alkyl-substituted analogs.
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